molecular formula C8H13N3OS B2934285 2-(Diethylamino)-1,3-thiazole-5-carbaldehyde oxime CAS No. 477859-95-3

2-(Diethylamino)-1,3-thiazole-5-carbaldehyde oxime

Cat. No.: B2934285
CAS No.: 477859-95-3
M. Wt: 199.27
InChI Key: KEYKOWUHUZYIAS-POHAHGRESA-N
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Description

2-(Diethylamino)-1,3-thiazole-5-carbaldehyde oxime is a chemical compound that belongs to the class of oximes Oximes are characterized by the presence of a hydroxylamine functional group attached to a carbon atom This compound is notable for its unique structure, which includes a thiazole ring, a diethylamino group, and an oxime functional group

Mechanism of Action

Target of Action

The primary target of 2-(Diethylamino)-1,3-thiazole-5-carbaldehyde oxime is acetylcholinesterase (AChE) . AChE is an enzyme that plays a crucial role in nerve function by breaking down the neurotransmitter acetylcholine, which is involved in transmitting signals in the nervous system .

Mode of Action

This compound interacts with its target, AChE, by reactivating the enzyme . This compound is part of a class of molecules known as oximes, which are known for their ability to reactivate AChE . The reactivation of AChE is achieved by the removal of the phosphyl moiety from the active site serine of AChE .

Biochemical Pathways

It is known that the compound plays a role in the cholinergic system by interacting with ache . By reactivating AChE, this compound helps to regulate the levels of acetylcholine, a key neurotransmitter, thereby influencing various neurological pathways .

Pharmacokinetics

Oximes in general are known to have varying absorption, distribution, metabolism, and excretion (adme) properties . These properties can significantly impact the bioavailability of the compound, which in turn influences its efficacy .

Result of Action

The primary result of the action of this compound is the reactivation of AChE . This leads to the breakdown of acetylcholine, thereby regulating nerve signal transmission . This can have significant effects at the molecular and cellular levels, influencing a variety of physiological processes .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the pH and temperature of the environment, as well as the presence of other substances that may interact with the compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Diethylamino)-1,3-thiazole-5-carbaldehyde oxime typically involves the reaction of 2-(Diethylamino)-1,3-thiazole-5-carbaldehyde with hydroxylamine hydrochloride. The reaction is usually carried out in an aqueous or alcoholic medium under mild conditions. The general reaction scheme is as follows:

  • Dissolve 2-(Diethylamino)-1,3-thiazole-5-carbaldehyde in a suitable solvent (e.g., ethanol).
  • Add hydroxylamine hydrochloride to the solution.
  • Stir the reaction mixture at room temperature or slightly elevated temperature until the reaction is complete.
  • Isolate the product by filtration or extraction, followed by purification using recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, possibly incorporating continuous flow reactors and automated purification systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(Diethylamino)-1,3-thiazole-5-carbaldehyde oxime can undergo various chemical reactions, including:

    Oxidation: The oxime group can be oxidized to form nitrile oxides.

    Reduction: The oxime can be reduced to the corresponding amine.

    Substitution: The thiazole ring can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

    Oxidation: Nitrile oxides.

    Reduction: Corresponding amines.

    Substitution: Various substituted thiazole derivatives depending on the reagents used.

Scientific Research Applications

2-(Diethylamino)-1,3-thiazole-5-carbaldehyde oxime has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological disorders and infections.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.

    Materials Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.

Comparison with Similar Compounds

Similar Compounds

    Pralidoxime: An oxime used as an antidote for organophosphate poisoning.

    Obidoxime: Another oxime-based antidote with similar applications.

    Methoxime: An oxime with applications in medicinal chemistry.

Uniqueness

2-(Diethylamino)-1,3-thiazole-5-carbaldehyde oxime is unique due to its thiazole ring, which imparts distinct electronic and steric properties

Properties

IUPAC Name

(NZ)-N-[[2-(diethylamino)-1,3-thiazol-5-yl]methylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3OS/c1-3-11(4-2)8-9-5-7(13-8)6-10-12/h5-6,12H,3-4H2,1-2H3/b10-6-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEYKOWUHUZYIAS-POHAHGRESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=NC=C(S1)C=NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)C1=NC=C(S1)/C=N\O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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